Methyl 2-(3-methoxyphenoxy)acetate Methyl 2-(3-methoxyphenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 81720-20-9
VCID: VC14390539
InChI: InChI=1S/C10H12O4/c1-12-8-4-3-5-9(6-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol

Methyl 2-(3-methoxyphenoxy)acetate

CAS No.: 81720-20-9

Cat. No.: VC14390539

Molecular Formula: C10H12O4

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-methoxyphenoxy)acetate - 81720-20-9

Specification

CAS No. 81720-20-9
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
IUPAC Name methyl 2-(3-methoxyphenoxy)acetate
Standard InChI InChI=1S/C10H12O4/c1-12-8-4-3-5-9(6-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3
Standard InChI Key YWAPENYRSFWYLE-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC=C1)OCC(=O)OC

Introduction

Chemical Structure and Fundamental Properties

Methyl 2-(3-methoxyphenoxy)acetate consists of a phenoxy group substituted with a methoxy group at the 3-position, connected to a methyl acetate moiety via an ether linkage. The compound’s structure enables participation in hydrogen bonding and π-π interactions, influencing its reactivity and solubility.

Key Molecular Characteristics:

PropertyValue
Molecular FormulaC10H12O4\text{C}_{10}\text{H}_{12}\text{O}_4
Molecular Weight212.20 g/mol
IUPAC NameMethyl 2-(3-methoxyphenoxy)acetate
Functional GroupsEster, ether, methoxy
SolubilityModerately soluble in polar organic solvents (e.g., ethanol, acetone)

The methoxy group at the 3-position of the phenyl ring introduces steric and electronic effects that modulate the compound’s reactivity in substitution and coupling reactions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 2-(3-methoxyphenoxy)acetate typically involves two primary strategies:

Route 1: Williamson Ether Synthesis

  • Formation of the phenoxide ion: 3-Methoxyphenol is deprotonated using a strong base (e.g., NaOH).

  • Alkylation: Reaction with methyl chloroacetate yields the target compound.
    3-MeO-C6H4O+ClCH2COOCH3Methyl 2-(3-methoxyphenoxy)acetate+Cl\text{3-MeO-C}_6\text{H}_4\text{O}^- + \text{ClCH}_2\text{COOCH}_3 \rightarrow \text{Methyl 2-(3-methoxyphenoxy)acetate} + \text{Cl}^-

Route 2: Esterification of Preformed Acids

  • 2-(3-Methoxyphenoxy)acetic acid is esterified with methanol using acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) under reflux.

Industrial Scalability

Continuous-flow reactors are employed to enhance yield and reduce reaction times. Automated systems optimize temperature and reagent stoichiometry, achieving >85% purity in large-scale production.

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 under acidic conditions converts the ester to 2-(3-methoxyphenoxy)acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 2-(3-methoxyphenoxy)ethanol.

Nucleophilic Substitution

The methoxy group undergoes demethylation with BBr3\text{BBr}_3 to form 2-(3-hydroxyphenoxy)acetate, a precursor for further functionalization.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and β-blockers. Its ether linkage enhances metabolic stability in prodrug formulations.

Agrochemical Development

Derivatives of methyl 2-(3-methoxyphenoxy)acetate exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.

Material Science

Incorporated into polymer matrices, the compound improves UV stability and flexibility in biodegradable plastics.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to membrane disruption via hydrophobic interactions.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceActivity Comparison
Methyl 2-(4-methoxyphenoxy)acetateMethoxy at 4-positionLower antimicrobial potency
Ethyl 2-(3-methoxyphenoxy)acetateEthyl ester groupEnhanced metabolic stability
Methyl 2-(3-hydroxyphenoxy)acetateHydroxy instead of methoxyHigher antioxidant capacity

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